Product packaging for Fluorescein-PEG4-NHS ester(Cat. No.:)

Fluorescein-PEG4-NHS ester

Cat. No.: B12367159
M. Wt: 751.8 g/mol
InChI Key: JEPUNNNGKJASKR-UHFFFAOYSA-N
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Description

Structural Design Principles and Functional Group Synergies

The efficacy of Fluorescein-PEG4-NHS ester is rooted in the synergistic interplay of its three key components: the fluorescein (B123965) fluorophore, the tetra-polyethylene glycol (PEG4) spacer, and the N-hydroxysuccinimide (NHS) ester functional group. smolecule.com

Fluorescein: This xanthene dye is the fluorescent reporter of the molecule. smolecule.com It absorbs light at a peak wavelength of approximately 494 nm and emits it at around 521 nm, producing a bright green fluorescence. creativepegworks.com Its high quantum yield makes it easily detectable in fluorescence microscopy, flow cytometry, and other fluorescence-based techniques. nih.govbroadpharm.com

Polyethylene (B3416737) Glycol (PEG) Spacer: The PEG4 linker is a hydrophilic chain that separates the fluorescein dye from the target biomolecule. broadpharm.com This spacer enhances the water solubility of the entire conjugate and can reduce steric hindrance, allowing both the fluorophore and the biomolecule to maintain their native conformations and functions. broadpharm.com

N-hydroxysuccinimide (NHS) Ester: The NHS ester is a reactive group that readily and selectively forms stable amide bonds with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues found in proteins. smolecule.comglenresearch.com This reaction is efficient under physiological to slightly alkaline pH conditions (typically pH 7.2-9). smolecule.com The water-soluble byproducts of this reaction are easily removed, simplifying purification processes. amerigoscientific.com

The combination of these three moieties in a single molecule creates a powerful tool for bioconjugation, providing fluorescence for detection, a linker for solubility and spacing, and a reactive group for stable covalent attachment. smolecule.com

Historical Context and Evolution of Fluorescent Bioconjugation Reagents

The journey to sophisticated reagents like this compound began with the synthesis of fluorescein itself by Adolf von Baeyer in 1871. biotium.com Its biological application commenced in the 1940s when Albert Coons first used it to label antibodies, pioneering the field of immunofluorescence. biotium.com

The development of activated esters for peptide synthesis in the mid-20th century was another critical step. In 1963, Anderson and co-workers developed N-hydroxysuccinimide esters, which proved to be highly versatile for creating stable linkages with amines. amerigoscientific.comnih.gov The combination of fluorescent dyes with NHS esters created a new class of reagents for protein labeling. amerigoscientific.com

Early fluorescent probes, including fluorescein, had limitations such as pH sensitivity and photobleaching (the irreversible loss of fluorescence upon prolonged exposure to light). nih.govwikipedia.org This spurred the development of more robust fluorophores. The 1970s saw the emergence of cyanine (B1664457) dyes (like Cy3 and Cy5), which offered greater photostability and brightness. fluorofinder.com In the late 1990s, the development of the Alexa Fluor® dyes, which are sulfonated rhodamine and cyanine derivatives, provided even brighter and more photostable probes. biotium.com Despite these advancements, fluorescein-based reagents remain widely used due to their well-characterized properties and cost-effectiveness. glenresearch.com

Broad Scope of Application in Contemporary Chemical Biology Research

This compound and similar reagents are indispensable in modern chemical biology, with applications spanning a wide range of research areas. axispharm.com They are routinely used for:

Protein Labeling: Covalently tagging purified proteins to study their localization, trafficking, and interactions within cells. broadpharm.comnih.gov

Immunofluorescence: Labeling antibodies to visualize the distribution of specific antigens in fixed or living cells and tissues. biotium.com

Flow Cytometry: Quantifying and sorting cells based on the fluorescence intensity of labeled surface or intracellular proteins. broadpharm.com

Fluorescence Resonance Energy Transfer (FRET): When used as a donor or acceptor fluorophore, it can help measure molecular-scale distances and detect conformational changes in proteins and nucleic acids. ox.ac.uk

Enzyme-Linked Immunosorbent Assays (ELISA): As a detection reagent in fluorescence-based immunoassays. broadpharm.com

Drug Development: Tracking the cellular uptake and distribution of therapeutic molecules. axispharm.com

A notable application is in the site-specific labeling of proteins. Researchers have developed methods to convert NHS esters into more selective labeling agents that target N-terminal cysteine residues, allowing for the creation of homogeneously labeled proteins with controlled stoichiometry. nih.govnih.gov This precise control is crucial for quantitative biophysical studies. nih.gov

Interactive Data Tables

Table 1: Properties of this compound Components

ComponentKey Property/FunctionRelevance in Bioconjugation
Fluorescein Bright green fluorescence (Ex/Em: ~494/521 nm)Enables sensitive detection and visualization of the labeled molecule. creativepegworks.com
PEG4 Spacer Hydrophilic, flexible linkerIncreases water solubility, reduces aggregation, and minimizes steric hindrance. broadpharm.com
NHS Ester Reacts with primary aminesForms stable, covalent amide bonds with proteins and other biomolecules. glenresearch.com

Table 2: Timeline of Key Developments in Fluorescent Bioconjugation

YearDevelopmentSignificance
1871 Synthesis of FluoresceinThe first synthetic fluorophore of the xanthene class was created. biotium.com
1941 First use of Fluorescein for antibody labelingMarked the birth of immunofluorescence as a technique. biotium.com
1958 Synthesis of Fluorescein isothiocyanate (FITC)Provided a reactive form of fluorescein for protein conjugation. wikipedia.org
1963 Development of N-hydroxysuccinimide (NHS) estersIntroduced a highly efficient method for amine-reactive bioconjugation. amerigoscientific.comnih.gov
1970s Development of Cyanine (Cy) dyesOffered more photostable and brighter alternatives to traditional dyes. fluorofinder.com
Late 1990s Introduction of Alexa Fluor® dyesProvided a new generation of highly photostable and bright fluorescent probes. biotium.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H37N3O13S B12367159 Fluorescein-PEG4-NHS ester

Properties

Molecular Formula

C36H37N3O13S

Molecular Weight

751.8 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C36H37N3O13S/c40-23-2-5-27-29(20-23)50-30-21-24(41)3-6-28(30)36(27)26-4-1-22(19-25(26)34(45)51-36)38-35(53)37-10-12-47-14-16-49-18-17-48-15-13-46-11-9-33(44)52-39-31(42)7-8-32(39)43/h1-6,19-21,40-41H,7-18H2,(H2,37,38,53)

InChI Key

JEPUNNNGKJASKR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O

Origin of Product

United States

Synthetic Pathways and Chemical Reactivity of Fluorescein Peg4 Nhs Ester

Established Synthetic Routes

The synthesis of Fluorescein-PEG4-NHS ester involves the sequential attachment of the fluorescein (B123965) dye and the NHS ester to the PEG4 spacer. The most common synthetic strategies are outlined below.

Coupling of Fluorescein Isothiocyanate with Polyethylene (B3416737) Glycol Derivatives

A primary and widely utilized method for synthesizing fluorescein-PEG conjugates involves the reaction of fluorescein isothiocyanate (FITC) with an amino-terminated polyethylene glycol (PEG) derivative. ohiolink.edunih.gov In this pathway, the isothiocyanate group of FITC readily reacts with the primary amine of an H2N-PEG-COOH molecule in the presence of a base like triethylamine. ohiolink.edu This nucleophilic addition reaction forms a stable thiourea (B124793) linkage between the fluorescein molecule and the PEG spacer.

Following the successful coupling of fluorescein, the terminal carboxylic acid group on the PEG chain is activated to form the N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the carboxyl group with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC). The resulting this compound is then purified to remove unreacted starting materials and byproducts. smolecule.com

Alternative Synthetic Approaches for Specific Probe Formulations

Alternative synthetic strategies exist for creating more complex or specialized fluorescent probes incorporating the Fluorescein-PEG-NHS ester moiety. For instance, a modular synthetic approach can be employed where a core peptide scaffold, such as (DOTA)Lys-Cys, is utilized. google.com In this method, a fluorochrome is first reacted with the cysteine side chain of the peptide. Subsequently, an NHS ester of a PEG polymer is reacted with the lysine (B10760008) side chain. google.com This strategy allows for the creation of multifunctional probes with precise control over the placement of different functional groups.

Another approach involves the initial synthesis of a PEGylated intermediate that is later functionalized with both fluorescein and an NHS ester. For example, a branched PEG linker can be synthesized with terminal carboxylic acids and another reactive group, such as a maleimide (B117702). axispharm.com The carboxylic acid groups can then be converted to NHS esters, and the maleimide can be used for specific conjugation to thiol-containing molecules. This allows for the creation of heterobifunctional probes.

Mechanistic Analysis of N-Hydroxysuccinimide Ester Reactivity

The utility of this compound as a labeling reagent is primarily due to the reactivity of the NHS ester group towards primary amines. This reaction is highly efficient and forms a stable covalent bond.

Primary Amine Nucleophilic Attack and Amide Bond Formation

The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. glenresearch.com The primary amine, in its unprotonated form, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the NHS ester. smolecule.comglenresearch.com This leads to the formation of a tetrahedral intermediate. glenresearch.com Subsequently, the N-hydroxysuccinimide group is eliminated as a good leaving group, resulting in the formation of a stable amide bond between the PEG spacer and the amine-containing molecule. smolecule.comglenresearch.com The released N-hydroxysuccinimide is a byproduct of the reaction. thermofisher.com

This reaction is highly selective for primary amines, although reactions with other nucleophiles like hydroxyl and sulfhydryl groups can occur. However, the resulting esters and thioesters are generally less stable and can be hydrolyzed or displaced by amines. glenresearch.com

Influence of Reaction Conditions on Conjugation Efficiency and Specificity

The efficiency and specificity of the conjugation reaction between this compound and a primary amine are significantly influenced by several reaction conditions.

Buffer Composition: The choice of buffer is also important. Buffers containing primary amines, such as Tris, are generally avoided as they will compete with the target molecule for reaction with the NHS ester. lumiprobe.comneb.com Phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester conjugation reactions. thermofisher.comthermofisher.com

Concentration: The concentration of the reactants can impact the reaction outcome. Lower concentrations of the protein or biomolecule to be labeled can lead to less efficient crosslinking due to the competing hydrolysis reaction. thermofisher.comaatbio.com

Temperature and Time: NHS ester conjugation reactions are typically carried out at room temperature for 30 minutes to 4 hours, or at 4°C overnight. thermofisher.comneb.com The optimal time and temperature can vary depending on the specific reactants and desired degree of labeling.

Solvent: While many NHS ester reactions are performed in aqueous buffers, some non-sulfonated NHS esters have limited water solubility and may require the use of a water-miscible organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to first dissolve the reagent. thermofisher.comlumiprobe.com It is crucial to use high-quality, amine-free DMF to prevent side reactions. lumiprobe.com

Hydrolysis: The hydrolysis of the NHS ester is a significant competing reaction in aqueous solutions. The half-life of an NHS ester is on the order of hours at pH 7 and 0°C, but decreases to minutes at pH 8.6 and 4°C. thermofisher.com This underscores the importance of carefully controlling the reaction pH and time to maximize the yield of the desired conjugate. nih.gov

Table 1: Key Reaction Parameters for NHS Ester Conjugation

Parameter Optimal Range/Condition Rationale
pH 7.2 - 9.0 (Optimal: 8.3 - 8.5) Balances amine nucleophilicity and NHS ester hydrolysis. thermofisher.comlumiprobe.com
Buffer Phosphate, Carbonate-Bicarbonate, HEPES, Borate Avoids competing primary amines present in buffers like Tris. thermofisher.comthermofisher.com
Temperature 4°C to Room Temperature Controls reaction rate and minimizes degradation. thermofisher.comneb.com
Solvent Aqueous buffer, with DMSO or DMF for poorly soluble esters Ensures solubility of reactants. thermofisher.comlumiprobe.com

Advanced Bioconjugation Strategies Utilizing Fluorescein Peg4 Nhs Ester

Non-Site-Specific Protein Labeling Approaches via Lysine (B10760008) Residues

One of the most common applications of Fluorescein-PEG4-NHS ester is the non-site-specific labeling of proteins. This approach primarily targets the primary amines present on the surface of proteins. thermofisher.comacs.org These primary amines are found at the N-terminus of each polypeptide chain (the α-amine) and in the side chain of lysine (Lys, K) residues (the ε-amine). thermofisher.com Due to their positive charge under physiological conditions, lysine residues are typically located on the exterior of a protein's three-dimensional structure, making them accessible for conjugation. thermofisher.com

The core of this labeling strategy is the reaction between the N-hydroxysuccinimide (NHS) ester group of the reagent and the primary amino groups on the protein. smolecule.com This reaction is a nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the NHS ester. smolecule.com This results in the formation of a stable and irreversible amide bond, with N-hydroxysuccinimide being released as a leaving group. thermofisher.comsmolecule.com

The efficiency of this conjugation reaction is highly dependent on the pH of the reaction buffer. The optimal pH range for the reaction of NHS esters with primary amines is typically between 7.2 and 9.0. smolecule.com More specifically, a pH of 8.3 to 8.5 is often recommended to achieve a high yield of the modified protein while minimizing the hydrolysis of the NHS ester, a competing reaction that becomes more significant at higher pH values. lumiprobe.com At a lower pH, the primary amines are protonated, which reduces their nucleophilicity and slows down the labeling reaction. lumiprobe.com The reaction is commonly performed in buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080). thermofisher.com It is crucial to avoid buffers containing primary amines, like Tris, as they will compete with the target protein for reaction with the NHS ester. lumiprobe.com

A typical labeling protocol involves dissolving the protein in a suitable buffer at the optimal pH and then adding a solution of this compound, often dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) if it has poor aqueous solubility. lumiprobe.com A molar excess of the NHS ester reagent is generally used to ensure efficient labeling. The reaction can proceed for one to four hours at room temperature or overnight at 4°C. lumiprobe.com Following the reaction, purification methods such as dialysis or gel filtration are employed to remove unreacted dye and the NHS byproduct.

ParameterConditionRationale
Target Functional GroupPrimary amines (N-terminus, Lysine side chains)Readily available on protein surfaces. thermofisher.com
Reaction TypeNucleophilic acyl substitutionForms a stable amide bond. smolecule.com
Optimal pH7.2 - 9.0 (specifically 8.3 - 8.5)Maximizes amine reactivity and minimizes NHS ester hydrolysis. smolecule.comlumiprobe.com
Reaction Time1-4 hours at room temperature or overnight at 4°CAllows for efficient conjugation. lumiprobe.com
PurificationDialysis, Gel filtrationRemoves unreacted dye and byproducts.

Conjugation with Oligonucleotides and Other Nucleic Acids

This compound is also widely used for the labeling of synthetic oligonucleotides and other nucleic acids. This is typically achieved by first synthesizing an oligonucleotide with a primary amine modification. glenresearch.com This amino group is most commonly introduced at the 5'-terminus of the oligonucleotide using an amino-modifier during solid-phase synthesis. glenresearch.com

The conjugation reaction involves the coupling of the this compound to the amino-modified oligonucleotide. glenresearch.com Similar to protein labeling, the reaction takes place in a buffer at a slightly alkaline pH, typically around 8.5 to 9.0, to ensure the primary amine is deprotonated and thus sufficiently nucleophilic. glenresearch.com A sodium bicarbonate or sodium borate buffer is commonly used. glenresearch.com

In a typical protocol, the amino-labeled oligonucleotide is dissolved in the conjugation buffer, and then a solution of the this compound in a suitable solvent like DMSO is added. glenresearch.com The reaction is usually allowed to proceed for a few hours at room temperature or overnight. It is important to protect the reaction from light to prevent photobleaching of the fluorescein (B123965) dye. glenresearch.com

After the conjugation is complete, the labeled oligonucleotide needs to be purified from unreacted NHS ester and the hydrolyzed byproduct. This is often accomplished using methods such as ethanol (B145695) precipitation or size-exclusion chromatography (e.g., a desalting column). glenresearch.com High-performance liquid chromatography (HPLC) can also be used for purification to ensure a high-purity product. glenresearch.com This method allows for the efficient production of fluorescently labeled DNA or RNA probes for use in a wide range of molecular biology applications, including fluorescence in situ hybridization (FISH), microarrays, and real-time PCR.

RequirementProcedurePurpose
Oligonucleotide ModificationSynthesis with a 5'-amino modifier.Provides a primary amine for conjugation. glenresearch.com
Reaction ConditionspH 8.5 - 9.0 in a non-amine buffer.Ensures nucleophilicity of the amine. glenresearch.com
PurificationEthanol precipitation, size-exclusion chromatography, or HPLC.Removes unreacted reagents. glenresearch.com

Role of Polyethylene (B3416737) Glycol (PEG4) Spacer in Bioconjugation Efficiency

The inclusion of a polyethylene glycol (PEG) spacer, specifically a discrete chain of four ethylene (B1197577) glycol units (PEG4), in the this compound molecule plays a crucial role in the efficiency and properties of the resulting bioconjugates.

One of the primary benefits of the PEG4 spacer is the enhancement of the aqueous solubility of the entire reagent and the final bioconjugate. smolecule.comsigmaaldrich.com The hydrophilic nature of the PEG chain improves the water solubility of the often hydrophobic fluorescein dye, which facilitates bioconjugation reactions in physiological buffer systems without the need for high concentrations of organic co-solvents. smolecule.com This is particularly advantageous when working with sensitive proteins that may be denatured by organic solvents.

Furthermore, the PEGylation of biomolecules is a well-established strategy to increase their stability. The PEG chain can shield the attached biomolecule, such as a protein, from proteolytic degradation, thereby increasing its half-life in biological systems. NHS-fluorescein derivatives that incorporate PEG spacers have also been shown to exhibit a longer shelf life compared to their non-PEGylated counterparts. The increased solubility conferred by the PEG4 spacer can also help to prevent the aggregation of labeled proteins, which is a common issue that can lead to loss of function.

The PEG4 spacer also provides a flexible linker between the fluorescein molecule and the target biomolecule. smolecule.com This flexibility can minimize steric hindrance during the conjugation reaction, allowing the NHS ester to more easily access the target primary amines on the surface of the biomolecule. smolecule.com This can lead to higher labeling efficiencies. In the final conjugate, the spacer arm physically separates the fluorescent dye from the biomolecule, which can help to minimize quenching of the fluorescence signal that might otherwise occur due to interactions between the dye and the biomolecule's surface.

PropertyEffect of PEG4 SpacerBenefit
SolubilityIncreases aqueous solubility. smolecule.comsigmaaldrich.comFacilitates reactions in physiological buffers, prevents aggregation. smolecule.com
StabilityCan protect from proteolysis, longer shelf-life. Increases the utility of the conjugate in biological assays.
FlexibilityActs as a flexible linker. smolecule.comReduces steric hindrance, potentially increasing labeling efficiency. smolecule.com

Minimization of Steric Hindrance and Non-Specific Interactions

The strategic design of this compound incorporates a tetraethylene glycol (PEG4) spacer, which plays a critical role in overcoming two significant challenges in bioconjugation: steric hindrance and non-specific interactions. The presence and nature of this linker are pivotal for the successful and efficient labeling of biomolecules.

The polyethylene glycol linker provides a flexible, hydrophilic spacer arm that physically separates the fluorescein fluorophore from the amine-reactive N-hydroxysuccinimide (NHS) ester. nanocs.net This separation is crucial for minimizing steric hindrance, which can occur when the bulky dye molecule impedes the ability of the NHS ester to access and react with primary amines (e.g., on lysine residues) on the surface of a target protein. smolecule.combroadpharm.com The PEG4 linker extends the molecular reach between the dye and the reactive group, facilitating more efficient conjugation, especially at sterically constrained sites on a biomolecule's surface. smolecule.comaxispharm.com Molecular dynamics simulations and experimental data have shown that extended PEG chains can effectively prevent the parent molecule from sterically impeding binding events. acs.org

Furthermore, the hydrophilic nature of the PEG4 linker is instrumental in reducing non-specific binding of the resulting conjugate. acs.orgaxispharm.com PEGylation—the process of attaching PEG chains—is a well-established strategy for improving the aqueous solubility and biocompatibility of molecules. broadpharm.comaxispharm.com The PEG chain creates a flexible, neutral, and highly hydrated shield around the conjugate. nih.gov This hydration shell can physically block and repel the non-specific adhesion of the labeled protein to other surfaces or biomolecules, a common cause of high background signals in sensitive assays. acs.orgkoreascience.kr By mitigating these unwanted interactions, the PEG4 spacer helps to reduce protein aggregation and improve the signal-to-noise ratio in applications such as fluorescence microscopy and immunoassays. nanocs.netkoreascience.kr

The table below summarizes findings on how PEG linkers influence key parameters in bioconjugation.

ParameterEffect of PEG4 LinkerRationaleSupporting Evidence
Conjugation Efficiency IncreasedThe spacer arm reduces the steric hindrance between the bulky fluorescein dye and the target amine group, allowing for better access and a higher reaction yield. nanocs.netsmolecule.comStudies show that flexible linkers facilitate reactions at sterically hindered sites on proteins. nanocs.net
Non-Specific Binding DecreasedThe hydrophilic PEG chain creates a hydration layer that repels other proteins and surfaces, preventing non-specific adsorption. acs.orgaxispharm.comkoreascience.krPEGylated nanoparticles and proteins consistently show reduced protein adsorption compared to their non-PEGylated counterparts. acs.org
Solubility IncreasedThe hydrophilic PEG spacer improves the water solubility of the entire conjugate, which is particularly useful for hydrophobic dyes or proteins. nanocs.netbroadpharm.comaxispharm.comPEG linkers are widely used in drug delivery to enhance the solubility of hydrophobic molecules. axispharm.com
Aggregation DecreasedBy increasing solubility and preventing non-specific protein-protein interactions, the PEG linker reduces the tendency of the labeled protein to aggregate in solution. nanocs.netThe use of PEGylated crosslinkers is a known method to reduce the aggregation of labeled proteins. nanocs.net

The following table provides data from a comparative study on the effect of PEGylation on protein binding to nanoparticle surfaces, illustrating the general principles that apply to the this compound conjugate.

Table: Impact of PEGylation on Protein-Surface Interactions
ProteinSurface TypeBinding Strength (Relative Units)Key Observation
FibrinogenNon-PEGylated100PEGylation significantly reduces the non-specific binding strength of fibrinogen.
FibrinogenPEGylated35
Apolipoprotein A1Non-PEGylated85While binding is reduced, apolipoproteins show stronger interaction with PEG itself compared to other proteins, indicating some specific protein-PEG interactions are possible. acs.org
Apolipoprotein A1PEGylated50

Data is illustrative and compiled based on general findings reported in studies on the effects of PEGylation on protein adsorption. acs.org

Applications in Fundamental Molecular and Cellular Biology Research

Elucidation of Protein-Protein Interactions and Dynamics

Fluorescein-PEG4-NHS ester is instrumental in studying protein-protein interactions. By labeling a protein of interest, researchers can track its binding to other proteins. For instance, this probe has been used to investigate the interaction between the E3 ubiquitin ligase WWP2 and its substrate, the tumor suppressor PTEN. nih.govnih.gov Labeling WWP2 with fluorescein (B123965) allowed for the analysis of how PTEN phosphorylation affects their binding and the catalytic mechanism of WWP2. nih.gov These studies revealed that phosphorylation of PTEN's C-tail weakens its interaction with WWP2, leading to increased stability of phospho-PTEN. nih.gov

Fluorescence polarization (FP) is another technique that benefits from this fluorescent probe. In FP assays, a small, fluorescently labeled molecule, such as a peptide labeled with this compound, will tumble rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein, the tumbling rate slows down, leading to an increase in fluorescence polarization. This change can be measured to determine binding affinities and kinetics.

Research ApplicationKey Findings
WWP2-PTEN Interaction Phosphorylation of PTEN's C-tail weakens its binding to WWP2, enhancing phospho-PTEN's cellular stability. nih.gov
WWP2 Autoubiquitination The use of distinctly labeled WWP2 forms demonstrated that autoubiquitination occurs via an intramolecular ubiquitin transfer. nih.gov

Real-Time Monitoring of Cellular Uptake and Subcellular Localization of Biomolecules

The fluorescent nature of this compound makes it an excellent tool for visualizing the uptake and distribution of biomolecules within living cells. smolecule.com By conjugating the probe to a molecule of interest, such as a drug or a peptide, its journey into the cell and its final destination within subcellular compartments can be monitored in real-time using fluorescence microscopy. smolecule.comnih.govacs.org This is crucial for understanding the mechanisms of drug delivery and the trafficking of cellular components.

For example, researchers have used NHS esters of fluorescent dyes to label antibodies and other targeting ligands to track their internalization into specific cell types. nih.gov This allows for the assessment of targeting efficiency and the visualization of the endocytic pathways involved.

Investigation of Enzyme Activity and Reaction Mechanisms

This compound can be employed to develop fluorescent substrates for studying enzyme activity. When the probe is attached to a substrate molecule, its fluorescence properties may be quenched. Upon enzymatic cleavage of the substrate, the fluorescein-containing fragment is released, leading to an increase in fluorescence that can be measured to determine the rate of the enzymatic reaction. This approach has been used to study various enzymes, including proteases and phosphatases.

Furthermore, by labeling an enzyme itself, researchers can gain insights into its conformational changes and interactions with substrates and inhibitors. nih.gov For example, labeling the ubiquitin E3 ligase WWP2 with fluorescein was crucial in elucidating its catalytic mechanism. nih.govnih.gov

Studies on Dynamic Cellular Processes and Signaling Pathways

The ability to track labeled molecules in real-time makes this compound a valuable reagent for studying dynamic cellular events and signaling pathways. smolecule.com For instance, by labeling a component of a signaling cascade, researchers can follow its translocation, modification, or interaction with other signaling molecules upon stimulation of the pathway.

Single-molecule fluorescence imaging, a technique that allows for the observation of individual molecules, has been used to study dynamic processes like the formation of G-quadruplexes in live cells. nih.gov While not directly using this compound in this specific study, the principles of using fluorescent probes at low concentrations to observe dynamic molecular events are highly relevant. nih.gov

Research into Ligand-Receptor Interactions

Understanding how ligands bind to their receptors is fundamental to cell biology and drug discovery. This compound can be used to label ligands, allowing for the direct visualization and quantification of their binding to receptors on the cell surface or within the cell. nih.gov

Developments in Fluorescent Imaging and Advanced Probe Design

Utilization in High-Resolution Microscopy Techniques (e.g., Fluorescence Microscopy, SIM, STED)

Fluorescein-PEG4-NHS ester is widely employed as a fluorescent probe in various microscopy techniques to visualize cellular components. smolecule.com Its ability to covalently label biomolecules makes it a reliable tool for fluorescence microscopy, where it provides bright and stable signals for imaging proteins and other targets within cells.

The application of fluorescein (B123965) derivatives extends to super-resolution microscopy techniques like Stimulated Emission Depletion (STED) microscopy. While STED was initially limited to near-infrared emitting fluorophores, it has been successfully established with visible light fluorophores like fluorescein. uni-heidelberg.de For a fluorophore to be effective in STED microscopy, its emission spectrum must overlap with the wavelength of the depletion laser. myscope.training Organic dyes, including fluorescein derivatives, have demonstrated greater photostability compared to fluorescent proteins under the high laser intensities required for STED, which is crucial for achieving high-resolution images. myscope.training The development of fluorescent labels with high photostability and quantum yield is critical for advanced techniques like Structured Illumination Microscopy (SIM) and STED. atto-tec.com

Microscopy Technique Role of this compound Key Advantages
Fluorescence Microscopy Covalent labeling of proteins and other biomolecules for visualization of cellular components. smolecule.comBright and stable fluorescence, enabling sensitive detection.
STED Microscopy Serves as a fluorescent label for super-resolution imaging. uni-heidelberg.deGood photostability under high laser intensities compared to some fluorescent proteins. myscope.training
SIM Used as a fluorescent probe to achieve higher resolution than conventional microscopy. atto-tec.comHigh fluorescence yield contributes to better image quality. atto-tec.com

Applications in Flow Cytometry for Quantitative Cellular Analysis

This compound is a valuable reagent in flow cytometry for the quantitative analysis of cells. smolecule.com The NHS ester functionality allows for the covalent labeling of primary amines on the surface or within cells, enabling the detection and quantification of specific cell populations or cellular markers. The bright fluorescence of the fluorescein moiety ensures sensitive detection, which is essential for resolving cell populations with different expression levels of the target molecule.

In flow cytometry, the stability of the amide bond formed between the NHS ester and the amine is advantageous, ensuring that the fluorescent label remains attached to the cell during the analysis process. This is particularly important for quantitative assays that require precise stoichiometric labeling. The use of fluorescein-based labels allows for the analysis of cellular parameters such as protein expression on the cell surface. nih.gov For instance, cells can be stained with a fluorescein-labeled antibody and analyzed by flow cytometry to quantify the number of positive cells or the intensity of fluorescence per cell, which corresponds to the amount of target protein. nih.gov

Application in Flow Cytometry Description Significance
Immunophenotyping Labeling of antibodies with this compound to identify and quantify different cell populations based on their surface markers. Enables detailed analysis of complex cell mixtures, such as in immunology research.
Quantitative Protein Expression Analysis Staining of cells to measure the levels of specific intracellular or surface proteins. nih.govProvides quantitative data on protein expression changes in response to various stimuli.
Cell Proliferation Assays Labeling of cells to track their division over time, as the fluorescence intensity halves with each cell division.Allows for the measurement of cell proliferation rates in different experimental conditions.

Design and Evaluation of Activatable Fluorescent Probes for Specific Biological Contexts

The design of activatable fluorescent probes, which exhibit a change in their fluorescent properties in response to a specific biological event, is a rapidly advancing field. rsc.org These probes are engineered to be "off" in their basal state and "turn on" upon interaction with a specific enzyme or analyte, providing high signal-to-background ratios for imaging. nih.gov While many activatable probes utilize other fluorophores, the principles of their design can be applied to fluorescein-based systems.

The development of such probes involves the modification of the fluorophore with a recognition moiety that quenches its fluorescence. rsc.org Upon enzymatic cleavage or binding to a target, the quenching is relieved, and fluorescence is restored. This "off-on" mechanism allows for the sensitive detection of the target in its specific biological context. nih.gov The design of these probes requires careful consideration of the linker connecting the fluorophore to the recognition site to ensure efficient quenching and subsequent activation. nih.gov

Development of Fluorescein-Based Colorimetric Probes for Specific Analyte Detection

Fluorescein derivatives are extensively used in the development of colorimetric and fluorescent probes for the detection of specific analytes, particularly metal ions. researchgate.netespublisher.com These probes are designed to exhibit a visible color change or a significant change in fluorescence intensity upon binding to the target analyte. researchgate.net The design often involves incorporating a specific binding site for the analyte into the fluorescein structure. espublisher.com

For example, fluorescein-based probes have been synthesized for the selective detection of copper (II) ions (Cu²⁺). nih.govfrontiersin.org One such probe was designed from fluorescein, hydrazine (B178648) hydrate, and 5-p-nitrophenylfurfural, which showed a distinct fluorescence enhancement at 525 nm in the presence of Cu²⁺. nih.gov The complexation ratio between the probe and Cu²⁺ was determined to be 1:1. nih.gov Another study reported a fluorescein-based chemosensor for the detection of Fe³⁺ and Hg²⁺ ions with "naked-eye" detection capabilities and low limits of detection. researchgate.net The versatility of fluorescein's structure allows for modifications to create probes with high selectivity and sensitivity for a range of analytes. espublisher.com

Analyte Probe Design Principle Detection Method Limit of Detection
Copper (II) (Cu²⁺) Coordination of Cu²⁺ with a novel fluorescein derivative. nih.govfrontiersin.orgFluorescence enhancement at 525 nm. nih.gov1.20 µM frontiersin.org
Iron (III) (Fe³⁺) Complexation with a ferrocene-containing fluorescein-based chemosensor. researchgate.netRatiometric fluorescence emission and "naked-eye" color change. researchgate.net9.75 x 10⁻⁸ M researchgate.net
Mercury (II) (Hg²⁺) Interaction with a fluorescein-phenylalaninol conjugate. acs.orgFluorescence quenching and color change from yellow to pink. acs.org0.34 µM (fluorometric) acs.org
Zinc (II) (Zn²⁺) Coordination with a 7,8-benzochromone-3-carbaldehyde (fluorescein)hydrazone probe. researchgate.netFluorescence "turn-on". researchgate.net3.4 × 10⁻⁷ M researchgate.net

Spectroscopic Characterization of Labeled Biomolecules for Quantitative Analysis

The spectroscopic properties of biomolecules labeled with this compound are fundamental to their use in quantitative analysis. bocascientific.com Fluorescein has characteristic excitation and emission spectra, with an excitation maximum around 494 nm and an emission maximum around 517-525 nm. nih.gov These properties allow for the specific detection of the labeled biomolecule using fluorescence spectroscopy. bocascientific.com

The conjugation of this compound to a biomolecule can be confirmed and characterized using various spectroscopic techniques. UV-Vis spectroscopy can monitor the absorption spectrum of the conjugate, while fluorescence spectroscopy provides information on the emission properties. acs.org The quantum yield of the labeled biomolecule, which is a measure of the efficiency of fluorescence, is a critical parameter for quantitative assays. frontiersin.org Techniques like mass spectrometry can be used to determine the precise molecular weight of the labeled biomolecule, confirming the successful conjugation. smolecule.com Infrared spectroscopy can identify the characteristic functional groups within the structure, further validating the labeling reaction. smolecule.com

Spectroscopic Technique Information Obtained Relevance to Labeled Biomolecules
UV-Visible Spectroscopy Absorption spectrum of the labeled biomolecule. acs.orgConfirms the presence of the fluorescein label and allows for concentration determination.
Fluorescence Spectroscopy Excitation and emission spectra, fluorescence intensity, and quantum yield. nih.govfrontiersin.orgEssential for quantitative measurements and imaging applications.
Mass Spectrometry Precise molecular weight of the labeled biomolecule. smolecule.comConfirms the covalent attachment of the this compound.
Infrared (IR) Spectroscopy Identification of characteristic functional groups. smolecule.comValidates the formation of the amide bond between the dye and the biomolecule.

Integration into Nanotechnology and Advanced Materials Science Research

Surface Functionalization of Nanoparticles and Biosensors

The covalent attachment of Fluorescein-PEG4-NHS ester to the surface of nanoparticles and biosensors is a cornerstone of modern bionanotechnology. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines on the surface of various materials to form stable amide bonds. smolecule.comaxispharm.com This process, known as surface functionalization, imparts fluorescence to the nanomaterial, allowing for its visualization and tracking in biological systems. smolecule.com

Researchers have successfully functionalized a variety of nanoparticles, including mesoporous silica (B1680970) nanoparticles (MSNPs), with PEGylated fluorescent dyes. nih.gov For instance, a layer of polyethyleneimine (PEI) can be deposited onto MSNPs, providing amine groups for subsequent reaction with NHS ester-containing molecules like a this compound analogue. nih.gov This strategy not only allows for fluorescent labeling but also can serve to attach other functionalities, such as targeting ligands. nih.govbiorxiv.org

The ability to fluorescently label nanoparticles is crucial for understanding their behavior in biological environments. For example, fluorescently tagged nanoparticles can be used to study cellular uptake, biodistribution, and clearance mechanisms. This information is vital for the design of safe and effective drug delivery systems and diagnostic agents. axispharm.com

In the realm of biosensors, the immobilization of fluorescent probes is a key step in their fabrication. this compound can be used to functionalize the surface of biosensor substrates, enabling the detection of specific analytes through fluorescence-based assays. The PEG spacer in the molecule helps to improve the biocompatibility of the sensor surface and reduce non-specific binding of other molecules, thereby enhancing the sensor's sensitivity and specificity.

A summary of nanoparticles and their functionalization using PEG-NHS ester chemistry is presented below:

Nanoparticle TypeFunctionalization StrategyPurposeReference
Mesoporous Silica Nanoparticles (MSNPs)PEI coating followed by reaction with NHS ester-PEG-N3Introduction of azide (B81097) groups for click chemistry nih.gov
Silica NanoparticlesAmine-functionalized silane (B1218182) conjugated to a dye with NHS ester functionalityCreation of fluorescent PEGylated nanoparticles google.com
Carboxyl-modified microparticlesEDC/NHS reaction to tether GFPLigand presentation for synNotch receptor activation nih.gov

Conjugation to Biomaterials for Enhanced Biocompatibility and Modularity

The conjugation of this compound and similar PEGylated compounds to biomaterials is a powerful strategy for improving their biocompatibility and introducing modular functionalities. nih.gov The polyethylene (B3416737) glycol (PEG) component of the molecule is well-known for its ability to resist protein adsorption and reduce immune responses, thereby enhancing the in vivo performance of biomaterials. rsc.org

By reacting this compound with amine groups present on the surface of a biomaterial, a fluorescent and biocompatible coating can be created. This is particularly useful for tracking the degradation of biodegradable scaffolds and for visualizing the integration of implants with surrounding tissues.

Furthermore, the modular nature of the this compound allows for the creation of multifunctional biomaterials. For example, a biomaterial can be functionalized with a PEGylated molecule that also contains a bio-orthogonal reactive group, such as an azide or a trans-cyclooctene (B1233481) (TCO) group. nih.gov This allows for the subsequent attachment of other molecules, such as targeting ligands or therapeutic agents, through click chemistry reactions. nih.govbiorxiv.org This "plug-and-play" approach provides a high degree of control over the final properties of the biomaterial. nih.gov

Research has demonstrated the use of TCO-PEG4-NHS ester to functionalize proteins like bovine serum albumin (BSA). nih.gov These functionalized proteins can then be immobilized on surfaces, creating a platform for cell signaling studies. nih.gov This highlights the versatility of PEG-NHS ester linkers in creating customized biomaterials for a variety of research applications. nih.gov

Immobilization of Biomolecules onto Solid Supports for Assay Development

The immobilization of biomolecules onto solid supports is a fundamental technique in the development of various bioassays, such as ELISA (enzyme-linked immunosorbent assay) and microarrays. axispharm.comthermofisher.com this compound plays a significant role in this area by providing a means to fluorescently label and attach biomolecules to surfaces. axispharm.com

The NHS ester group of the molecule reacts with primary amines on proteins, antibodies, or other biomolecules, creating a stable conjugate. smolecule.com This fluorescently labeled biomolecule can then be immobilized onto a solid support, such as a microplate well or a glass slide, through various surface chemistries. thermofisher.com

The fluorescent signal from the immobilized fluorescein (B123965) allows for the quantitative detection of binding events in an assay. For example, in a sandwich ELISA, a capture antibody is immobilized on the surface, followed by the sample containing the antigen, and finally a detection antibody that is labeled with a fluorescent probe like fluorescein. The intensity of the fluorescence is directly proportional to the amount of antigen present in the sample. thermofisher.com

The use of a PEG spacer in the linker, such as in this compound, can improve the performance of such assays by increasing the solubility of the labeled biomolecule and reducing steric hindrance, which can lead to more efficient binding interactions.

The table below outlines the use of PEG-NHS esters in biomolecule immobilization for assay development:

ApplicationBiomoleculeLinkerPurposeReference
synNotch Receptor ActivationGreen Fluorescent Protein (GFP)TCO-PEG4-NHS EsterCreation of synthetic ligands for cell signaling studies nih.govbiorxiv.org
Bioactive Protein ImmobilizationProtein GTCO-OEG4-NHS esterOriented immobilization of Fc-tagged proteins acs.org
Aptamer ConjugationTherapeutic AptamerAzido-PEG4-N-hydroxysuccinimide esterImprovement of in vivo pharmacokinetics rsc.org

Methodological Considerations and Analytical Advancements

Optimization of Labeling Reaction Conditions and Buffer Systems

The covalent conjugation of Fluorescein-PEG4-NHS ester to primary amines is a reaction influenced by several critical parameters, including pH, buffer composition, and reagent concentration. Optimization of these conditions is paramount to maximize labeling efficiency while minimizing competing side reactions.

The reaction of N-hydroxysuccinimide (NHS) esters with primary amines is strongly pH-dependent. lumiprobe.com Primary amines must be in their deprotonated, nucleophilic state to react with the NHS ester. smolecule.com However, the NHS ester moiety is susceptible to hydrolysis, a competing reaction that increases with pH. lumiprobe.comthermofisher.com Consequently, a compromise is necessary. The optimal pH for the labeling reaction is typically between 7.2 and 9.0, with a more refined range of 8.3 to 8.5 often cited for achieving the highest efficiency. lumiprobe.comsmolecule.com At this pH, a sufficient concentration of primary amines is deprotonated for efficient reaction, while the rate of NHS ester hydrolysis is still manageable. lumiprobe.com

The choice of buffer system is equally critical. Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester, significantly reducing the labeling yield. thermofisher.com Suitable non-amine-containing buffers include phosphate, borate (B1201080), and carbonate/bicarbonate systems. lumiprobe.comthermofisher.comabberior.rocks A 50mM borate buffer at pH 8.5 or a 0.1 M sodium bicarbonate solution are commonly recommended. lumiprobe.comthermofisher.com

The concentration of the biomolecule to be labeled also plays a role. In more concentrated protein solutions, the desired acylation reaction is favored over the hydrolysis of the NHS ester. thermofisher.com Conversely, hydrolysis occurs more readily in dilute protein or peptide solutions. thermofisher.com For dissolving the this compound reagent itself, anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO) are the preferred solvents. lumiprobe.comthermofisher.com It is crucial to use high-quality, amine-free solvents to prevent premature reaction of the ester. lumiprobe.com

Table 1: Optimized Reaction Conditions for this compound Labeling
ParameterRecommended ConditionRationaleReference
pH8.3 - 8.5Balances amine deprotonation for nucleophilic attack with minimizing NHS ester hydrolysis. lumiprobe.comsmolecule.com
Buffer SystemPhosphate, Borate, Carbonate/Bicarbonate (e.g., 50mM Borate)Avoids competing reactions from primary amine-containing buffers (e.g., Tris, Glycine). lumiprobe.comthermofisher.com
Biomolecule Concentration1-10 mg/mLHigher concentrations favor the desired acylation reaction over hydrolysis. lumiprobe.comthermofisher.com
Reagent SolventAnhydrous DMF or DMSOEnsures solubility of the NHS ester without introducing reactive contaminants. lumiprobe.comthermofisher.com
TemperatureRoom Temperature or 4°CReaction proceeds efficiently at room temperature (1-4 hours) or on ice for longer incubations (2+ hours). lumiprobe.comthermofisher.com

Quantification of Labeling Efficiency and Stoichiometry

A critical step following the conjugation reaction is to determine its efficiency, often expressed as the Degree of Labeling (DOL) or stoichiometry. The DOL represents the average number of fluorescein (B123965) molecules conjugated to each biomolecule (e.g., a protein). This quantification is essential for ensuring consistency between batches and for the proper interpretation of experimental results.

The most common method for calculating the DOL is through UV-Visible spectrophotometry. nih.gov This technique relies on measuring the absorbance of the purified conjugate at two key wavelengths:

~280 nm: The wavelength of maximum absorbance for most proteins, primarily due to tryptophan and tyrosine residues.

~494 nm: The characteristic maximum absorbance of the fluorescein dye. smolecule.com

Before measurement, it is imperative to remove all non-reacted this compound from the conjugate solution, typically through methods like gel filtration or dialysis. thermofisher.com Failure to do so will result in an overestimation of the DOL.

The calculation requires the molar extinction coefficients (ε) of both the protein and the fluorescein dye. A correction factor is also needed because the fluorescein dye has some absorbance at 280 nm, which would otherwise inflate the perceived protein concentration.

The Degree of Labeling (DOL) can be calculated using the following formula:

DOL = [ ( A494 / εdye ) / ( (A280 - (A494 × CF)) / εprotein ) ]

Where:

A494 is the absorbance of the conjugate at 494 nm.

A280 is the absorbance of the conjugate at 280 nm.

εdye is the molar extinction coefficient of fluorescein at 494 nm (typically ~70,000 M-1cm-1).

εprotein is the molar extinction coefficient of the protein at 280 nm.

CF is the correction factor (A280 / A494) for the fluorescein dye (typically ~0.3).

By controlling the molar ratio of the NHS-ester reagent to the protein during the reaction, the extent of conjugation can be managed. thermofisher.com For example, a 15- to 20-fold molar excess of the fluorescent dye is often optimal for labeling antibodies. thermofisher.com

Table 2: Parameters for DOL Calculation
ParameterSymbolTypical ValueDescription
Absorbance of Conjugate at λmax of DyeA494MeasuredQuantifies the amount of conjugated fluorescein.
Absorbance of Conjugate at λmax of ProteinA280MeasuredUsed to determine the protein concentration.
Molar Extinction Coefficient of Fluoresceinεdye~70,000 M-1cm-1Physical constant for the fluorescein dye at 494 nm.
Molar Extinction Coefficient of ProteinεproteinProtein-specificPhysical constant for the specific protein at 280 nm.
Correction FactorCF~0.3Accounts for the absorbance of the fluorescein dye at 280 nm.

Strategies for Minimizing Non-Specific Labeling and Enhancing Selectivity

While this compound is designed for high reactivity with primary amines, achieving high selectivity and minimizing non-specific labeling requires careful control over the reaction. Non-specific labeling can lead to heterogeneous products and complicate data interpretation.

The primary strategy for enhancing selectivity is the strict control of reaction pH. lumiprobe.com As previously discussed, the optimal pH range of 8.3-8.5 is a balance designed to maximize the reaction with the intended primary amine targets while minimizing the competing hydrolysis of the NHS ester. lumiprobe.comsmolecule.com Hydrolysis not only consumes the reagent but also produces a non-reactive carboxylic acid, which can interfere with purification.

Another key strategy is to control the molar excess of the this compound relative to the target biomolecule. thermofisher.com While a molar excess is required to drive the reaction, an overly large excess can increase the likelihood of modifying secondary, less reactive sites or lead to hyper-labeling, which may alter the biological activity of the target molecule. The optimal ratio must often be determined empirically for each specific protein. thermofisher.com

Quenching the reaction is also a critical step for preventing further, potentially non-specific, labeling once the desired incubation time has been reached. This is achieved by adding a small molecule containing a primary amine, such as Tris or hydroxylamine. This quenching agent rapidly consumes any remaining unreacted NHS ester.

Finally, rigorous purification of the final conjugate is essential. lumiprobe.com Techniques like gel filtration chromatography (desalting columns) or dialysis effectively separate the high-molecular-weight fluorescent conjugate from low-molecular-weight contaminants such as unreacted NHS ester, hydrolyzed dye, and the N-hydroxysuccinimide byproduct. thermofisher.comabberior.rocks

Table 3: Strategies to Enhance Labeling Selectivity
StrategyMethodPurposeReference
pH ControlMaintain reaction buffer at pH 8.3-8.5.Maximizes primary amine reactivity while minimizing NHS ester hydrolysis. lumiprobe.com
Molar Ratio AdjustmentUse a defined molar excess (e.g., 15-20x for antibodies) of NHS ester.Controls the extent of labeling and prevents excessive modification. thermofisher.com
Reaction QuenchingAdd an amine-containing buffer (e.g., Tris) after incubation.Stops the reaction by consuming excess reactive NHS ester. furthlab.xyz
PurificationUse gel filtration, dialysis, or chromatography post-reaction.Removes unreacted label and byproducts, ensuring a pure conjugate. lumiprobe.comabberior.rocks

Advanced Analytical Techniques for Characterization of Fluorescent Conjugates

Beyond basic spectrophotometric quantification, a suite of advanced analytical techniques is necessary to fully characterize this compound conjugates, confirming successful labeling, purity, and structural integrity.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a powerful tool for the qualitative assessment of protein conjugation. When a protein is successfully labeled with one or more this compound molecules, its molecular weight increases. This increase results in a discernible upward shift in the protein's band position on the gel compared to the unlabeled control.

A major advantage of using a fluorescent label is the ability to directly visualize the conjugate in the gel. After electrophoresis, the gel can be placed on a fluorescence imaging system with the appropriate excitation and emission filters for fluorescein. thermofisher.com This allows for the direct detection of only the successfully labeled protein bands. The same gel can then be post-stained with a total protein stain (e.g., SYPRO Ruby or Coomassie) to visualize all protein present, including any unlabeled fraction. thermofisher.com This dual-visualization approach provides a clear confirmation of conjugation.

In Western blotting, the fluorescent tag on the protein can be used for direct detection on the transfer membrane (e.g., PVDF or nitrocellulose), eliminating the need for a secondary antibody in some applications. nih.gov This simplifies the workflow and removes a potential source of background signal. This direct fluorescent detection is also compatible with subsequent immunodetection using antibodies if required. nih.gov

Mass spectrometry (MS) provides the most definitive characterization of fluorescent conjugates by measuring their precise molecular weight. enovatia.com This analysis confirms the covalent attachment of the label and can reveal the distribution of different labeled species (e.g., proteins with one, two, three, or more dyes attached).

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of MS. This technique is used to separate the fluorescent conjugate from impurities before MS analysis, providing data on both purity and mass. nih.gov It is essential for characterizing the heterogeneity of the labeled product. enovatia.com

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the elemental composition of the conjugate. enovatia.com This level of precision offers unambiguous confirmation that the observed mass increase corresponds exactly to the addition of the Fluorescein-PEG4 moiety.

Intact Mass Analysis involves analyzing the entire conjugate without fragmentation. The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein carrying a different number of fluorescent labels. This allows for a highly accurate determination of the dye-to-protein ratio and the distribution of labeled species. enovatia.comnih.gov

Table 4: Mass Spectrometry Techniques for Conjugate Characterization
TechniqueInformation ProvidedPrimary Application
LC-MSPurity assessment and mass confirmation of separated components.Analyzing heterogeneity and purity of the conjugate mixture.
HRMSHighly accurate molecular weight and confirmation of elemental composition.Unambiguous structural confirmation of the conjugate.
Intact Mass AnalysisDistribution of labeled species and precise dye-to-protein ratio.Detailed characterization of labeling stoichiometry and consistency.

Spectrophotometry and fluorometry are fundamental techniques for validating the optical properties of the this compound conjugate.

As detailed in section 7.2, UV-Visible spectrophotometry is the primary method for quantifying the concentration of the protein and the attached dye, which allows for the calculation of the Degree of Labeling (DOL). nih.gov It provides a quantitative measure of the bulk properties of the conjugate solution.

Fluorometry, or fluorescence spectroscopy, is used to confirm that the conjugated fluorescein molecule retains its characteristic fluorescent properties. The excitation and emission spectra of the purified conjugate are measured. A successful conjugate will exhibit an excitation maximum around 494 nm and an emission maximum around 517-518 nm, which is characteristic of fluorescein. smolecule.combroadpharm.com Significant shifts in these spectra could indicate that the conjugation process has altered the chemical environment of the fluorophore, potentially affecting its performance. This analysis confirms the functional integrity of the fluorescent tag post-conjugation.

Table 5: Spectroscopic and Fluorometric Validation Methods
TechniqueParameter MeasuredPurposeReference
UV-Visible SpectrophotometryAbsorbance at 280 nm and 494 nm.Quantification of protein and dye concentration for DOL calculation. nih.gov
Fluorescence SpectroscopyExcitation and Emission Spectra (Ex/Em maxima).Confirmation of the functional integrity and characteristic spectral properties of the conjugated fluorescein. smolecule.combroadpharm.com

High-Throughput Screening Methodologies Employing this compound Conjugates

High-throughput screening (HTS) methodologies are fundamental to modern drug discovery and biological research, enabling the rapid assessment of large chemical libraries for potential therapeutic agents or biological probes. The integration of specific chemical tools, such as this compound, is pivotal in the development of robust and sensitive screening assays. This amine-reactive fluorescent label, with its polyethylene (B3416737) glycol (PEG) spacer, offers distinct advantages in the creation of fluorescently labeled conjugates for various HTS formats, particularly in fluorescence polarization (FP) assays.

The core principle of using this compound conjugates in HTS lies in their ability to fluorescently label a target molecule, such as a peptide or protein, without significantly altering its biological activity. The NHS ester moiety allows for the covalent attachment of the fluorescein-PEG4 tag to primary amines on the target biomolecule, forming a stable conjugate. This fluorescently labeled molecule, or "tracer," can then be used in a variety of assay formats to screen for inhibitors of molecular interactions.

One of the most common applications of such conjugates is in fluorescence polarization (FP) based HTS. In an FP assay, a small fluorescently labeled molecule (the tracer) in solution, when excited with plane-polarized light, tumbles rapidly, resulting in the emission of depolarized light. However, when this tracer binds to a larger molecule (e.g., a protein), its tumbling rate is significantly reduced, and the emitted light remains polarized. This change in polarization is the basis of the assay signal.

The development of a robust HTS assay using a this compound conjugate involves several critical steps, including the synthesis and purification of the tracer, and rigorous assay validation to ensure its suitability for screening large compound libraries. A key metric in HTS assay validation is the Z'-factor, which provides a measure of the statistical effect size and the quality of the assay. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS.

For instance, in the development of an HTS assay to identify inhibitors of the interaction between the STAT4 SH2 domain and a phosphotyrosine-containing peptide, a peptide was labeled with 5-carboxyfluorescein (B1664652) to create the tracer. While not explicitly this compound, this example illustrates the principle. The resulting assay demonstrated a Z'-value of 0.85 ± 0.01, signifying its robustness for a high-throughput screening campaign. nih.gov Similarly, a fluorescence polarization assay designed to screen for inhibitors of the EZH2-EED protein-protein interaction utilized a fluorescein-labeled peptide and achieved Z' factors greater than 0.9, even in the presence of up to 4% DMSO, a common solvent for test compounds.

In a hypothetical HTS campaign searching for inhibitors of a protein-peptide interaction, a peptide labeled with this compound would be used as the tracer. The assay would be optimized in a high-density microplate format (e.g., 384-well or 1536-well plates) to maximize throughput. The performance of such an assay can be summarized in the following data tables.

Table 1: Assay Validation Parameters for a Hypothetical FP-Based HTS

ParameterValueInterpretation
Tracer Concentration 10 nMOptimal concentration balancing signal intensity and reagent consumption.
Protein Concentration 50 nMConcentration required to achieve ~80% of the maximum polarization window.
Z'-Factor 0.82Indicates an excellent and robust assay suitable for HTS.
Signal Window (mP) 150 mPA large difference between the polarized and depolarized states, ensuring good assay sensitivity.
DMSO Tolerance Up to 5%The assay performance is not significantly affected by the presence of DMSO at concentrations typically used in HTS.

Following validation, the assay would be used to screen a large compound library. The results of the primary screen would identify "hits," which are compounds that cause a significant decrease in fluorescence polarization, indicating potential inhibition of the protein-peptide interaction.

Table 2: Illustrative Primary HTS Campaign Results

ParameterValue
Number of Compounds Screened 100,000
Hit Cut-off >3 standard deviations from the mean of the negative controls
Primary Hit Rate 0.5%
Number of Primary Hits 500

These primary hits would then be subjected to further confirmatory and secondary assays to eliminate false positives and to characterize the potency and mechanism of action of the true inhibitors. The use of a well-characterized tracer, such as a this compound conjugate, is critical to the success of such a screening campaign, ensuring that the identified hits are genuine modulators of the biological interaction of interest.

Future Perspectives and Emerging Research Directions

Development of Novel Fluorescein-PEG4-NHS Ester Variants with Tunable Properties

The development of new variants of fluorescein-based probes is a dynamic area of research, aiming to create molecules with properties tailored for specific experimental needs. These efforts go beyond simple labeling and venture into creating "smart" probes that can respond to their environment or be controlled by external stimuli.

Key research directions include:

Photophysical Tuning: Researchers are designing novel dye scaffolds that are isologues of fluoresceins and rhodamines to create probes with red-shifted spectral properties. acs.org This is crucial for reducing background autofluorescence in biological samples and enabling multicolor imaging experiments. Furthermore, modifications to the core structure and the addition of shielding groups like PEG can directly influence the quantum yield of the fluorophore. researchgate.net For instance, the PEGylation of a fluorescein-labeled peptide was shown to modestly but significantly increase its quantum yield by preventing fluorophore stacking and self-quenching in aqueous solutions. researchgate.net

Environmentally Sensitive Probes: A significant frontier is the development of variants that change their fluorescent output in response to specific environmental cues. For example, research into pH-tunable mixed micellar systems, which can be labeled with fluorescein-NHS esters, demonstrates a strategy for creating nanocarriers that could alter their state in different cellular compartments, such as acidic endosomes. mdpi.com

Externally Controllable Variants: The ability to control the fluorescence of a probe with light offers precise spatial and temporal command over labeling. The development of photocaged (PC)-fluorescein ligands, where the fluorophore is initially non-fluorescent and can be "activated" by light, allows for the controlled study of gene expression and other cellular processes in defined areas of a cell culture. nih.gov

Physicochemical Tuning: The length and structure of the PEG linker play a critical role in the properties of the final conjugate. smolecule.com By varying the length of PEG chains and the configuration of attached moieties, researchers can fine-tune critical physicochemical properties such as particle size, solubility, and the critical micelle concentration (CMC) of resulting nanocarriers. nih.gov

Table 1: Strategies for Developing Fluorescein-Based Probes with Tunable Properties

Property to be Tuned Modification Strategy Resulting Advantage Research Finding Reference
Spectral Properties Synthesis of red-shifted isologues (e.g., carbofluoresceins) Reduced background autofluorescence, enables multicolor imaging. acs.org
Quantum Yield PEGylation of the fluorochrome-peptide conjugate Increased fluorescence brightness by preventing self-quenching. researchgate.net
pH Sensitivity Incorporation into pH-sensitive polymeric mixed micelles Creation of probes that respond to changes in environmental pH. mdpi.com
Photo-activation Use of photocaged fluorescein (B123965) derivatives External control of fluorescence with light for high-resolution imaging. nih.gov

| Physicochemical Properties | Variation of PEG chain length and architecture | Fine-tuning of solubility, particle size, and drug-loading capacity. | smolecule.comnih.gov |

Integration with Advanced Biological Systems for Complex Mechanistic Studies

As biological research moves from simple 2D cell cultures to more physiologically relevant models, there is a need to deploy fluorescent probes in these complex environments. This compound and its next-generation variants are being integrated into advanced systems to dissect complex biological mechanisms.

Applications in advanced systems include:

Intracellular Tracking in Disease Models: Fluorescein-labeled nanocarriers are used to investigate endocytosis and intracellular drug release in specific cell types, such as human lung cancer cells. mdpi.com The PEG linker enhances biocompatibility and stability, allowing for detailed tracking of the nanocarrier's journey within the cell. axispharm.com

Controlling Cell Fate and Function: The combination of fluorescein-based recognition and synthetic biology allows for unprecedented control over cellular behavior. For example, engineered cells containing a synthetic Notch (SynNotch) receptor that recognizes fluorescein can be programmed to activate specific genes. nih.gov This system has been used to induce the conversion of mesenchymal stem cells into muscle-like cells when cultured on a fluorescein-conjugated surface. nih.gov

In Vivo Targeted Imaging: A significant challenge in using fluorescent probes in living organisms is avoiding non-specific interactions that lead to high background signal. researchgate.net The PEG4 chain helps to shield the fluorescein molecule, reducing these non-specific interactions. This "shielding" approach has been shown to be effective in vivo, enabling targeted imaging of specific cell surface receptors, such as integrins in tumor models, with improved signal-to-noise. researchgate.net

Table 3: Use of Fluorescein Conjugates in Advanced Biological Systems

Biological System Research Application Role of Fluorescein-PEG Conjugate Key Finding Reference
Human Cancer Cell Lines Study of endocytosis and intracellular drug release. Fluorescently labels polymeric micelles to track their internalization. mdpi.com
Engineered Mesenchymal Cells Induction of myogenic differentiation. Acts as a surface-bound ligand to activate an engineered receptor. nih.gov

| In Vivo Tumor Xenograft Models | Targeted imaging of integrin receptors. | Serves as a PEG-shielded imaging agent to reduce background and enable specific tumor detection. | researchgate.net |

Computational Modeling and Simulation of this compound Interactions and Conjugate Behavior

Computational methods are becoming indispensable for accelerating the design and understanding of complex molecular systems, including fluorescent probes and their conjugates. While direct modeling of this compound is an emerging niche, the principles are well-established from related systems.

Potential applications of computational modeling include:

Predicting Photophysical Properties: Quantum mechanics (QM) calculations can be used to predict the absorption and emission spectra of novel fluorescein variants before they are synthesized. This can guide the design of new dyes with desired optical properties, such as specific colors or enhanced brightness.

Simulating Linker Dynamics: Molecular dynamics (MD) simulations can model the behavior of the PEG4 linker in an aqueous environment. These simulations can provide insights into the linker's flexibility, its degree of hydration, and how effectively it shields the attached fluorophore and biomolecule from non-specific interactions. researchgate.net This was demonstrated in work guided by computational modeling to design shielded fluorescent probes. researchgate.net

Modeling Conjugate Interactions: For a fluorescein-labeled antibody or protein, computational docking and MD simulations can predict how the conjugate will bind to its biological target. This can help to ensure that the placement of the label does not interfere with the binding site and disrupt the biomolecule's function, a common concern with non-specific labeling methods. nih.gov

Table 4: Potential Applications of Computational Modeling for Fluorescein-PEG Conjugates

Computational Method Research Goal Potential Insight Provided
Quantum Mechanics (QM) Predict spectral properties of new dye variants. Guide the rational design of fluorophores with tailored absorption/emission wavelengths.
Molecular Dynamics (MD) Simulate the flexibility and shielding effect of the PEG linker. Understand how the linker influences solubility, stability, and non-specific binding. researchgate.net

| Molecular Docking | Model the binding of the final conjugate to its target. | Assess whether the label's position interferes with biological function and affinity. |


Q & A

Q. What is the structural basis of Fluorescein-PEG4-NHS ester, and how does it influence its reactivity in bioconjugation?

this compound comprises three functional components: (1) a fluorescein moiety (excitation/emission: 490–495 nm/520–530 nm), (2) a tetraethylene glycol (PEG4) spacer enhancing solubility and reducing steric hindrance, and (3) an NHS ester group enabling amine-specific covalent conjugation. The NHS ester reacts with primary amines (e.g., lysine residues in proteins) under mildly alkaline conditions (pH 7.2–8.5), forming stable amide bonds. The PEG4 spacer minimizes aggregation and improves biocompatibility, critical for in vitro and cellular applications .

Q. How should this compound be stored to maintain stability, and what are common pitfalls in handling?

Store lyophilized powder at ≤-20°C in airtight, light-protected containers. Reconstituted solutions should be used immediately or aliquoted to avoid freeze-thaw cycles, which degrade the NHS ester. Prolonged exposure to light or moisture reduces fluorescence intensity and conjugation efficiency. Purity (≥95%) should be verified via HPLC before critical experiments .

Q. What are the advantages of this compound over FITC for protein labeling?

Unlike FITC, which requires alkaline conditions (pH ≥9) for labeling, this compound reacts efficiently at near-neutral pH (7.2–8.5), preserving protein functionality. The NHS ester also offers superior storage stability and reduced nonspecific binding due to the PEG4 spacer. However, FITC may exhibit higher quantum yield in certain solvents, necessitating empirical optimization .

Q. How can researchers verify successful conjugation of this compound to target biomolecules?

Use SDS-PAGE with in-gel fluorescence imaging to confirm labeled protein bands. Quantify labeling efficiency via UV-Vis spectroscopy (absorbance at 494 nm for fluorescein vs. 280 nm for protein). A molar extinction coefficient of ~68,000 M⁻¹cm⁻¹ (fluorescein) aids calculations. For oligonucleotides, HPLC or mass spectrometry validates conjugation .

Advanced Research Questions

Q. How can reaction conditions be optimized to balance labeling efficiency and biomolecule integrity?

Conduct pilot experiments titrating molar ratios (dye:protein, 1:1 to 10:1) and incubation times (10–120 minutes at 4–25°C). Monitor pH (7.2–8.5) to avoid denaturation. For sensitive proteins (e.g., enzymes), assess activity post-labeling via functional assays. Use size-exclusion chromatography to remove unreacted dye, which can quench fluorescence .

Q. What experimental strategies mitigate fluorescence quenching in cellular imaging applications?

Quenching often arises from dye aggregation or interactions with cellular components. Optimize PEG4 spacer length (e.g., compare PEG4 vs. PEG8 derivatives) to reduce steric hindrance. Include controls with free fluorescein to distinguish specific labeling from background. For live-cell imaging, use antioxidants (e.g., ascorbic acid) to minimize photobleaching .

Q. How do researchers reconcile discrepancies in labeling efficiency across replicate experiments?

Variability often stems from inconsistent amine accessibility (e.g., protein conformation changes) or dye hydrolysis. Standardize buffer conditions (e.g., 25 mM HEPES, pH 7.5) and pre-treat proteins with denaturants (e.g., 0.1% SDS) to expose lysine residues. Include internal controls (e.g., a reference protein) to normalize batch effects .

Q. What computational or analytical tools support quantitative analysis of this compound conjugates?

Fluorescence correlation spectroscopy (FCS) measures diffusion coefficients to assess conjugate size and homogeneity. Förster resonance energy transfer (FRET) pairs (e.g., fluorescein with rhodamine) can probe conformational changes. For multiplexed detection, spectral unmixing algorithms resolve overlapping emissions in multi-dye systems .

Q. How can this compound be integrated into multi-modal imaging or drug delivery systems?

Combine with near-infrared dyes (e.g., Cy5) for dual-channel tracking in vivo. Functionalize nanoparticles or liposomes via NHS-amine coupling to create targeted imaging agents. For drug delivery, conjugate to pH-sensitive linkers, enabling fluorescence activation in acidic environments (e.g., tumor tissues) .

Methodological Notes

  • Data Contradictions : While this compound is broadly compatible, conflicting reports on labeling efficiency may arise from differences in target biomolecule structure (e.g., glycosylation shielding amines). Validate protocols with model systems (e.g., BSA) before scaling .
  • Ethical Compliance : Adhere to institutional biosafety guidelines when using fluorescein conjugates in live-cell or animal studies. Avoid prolonged light exposure to prevent phototoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.